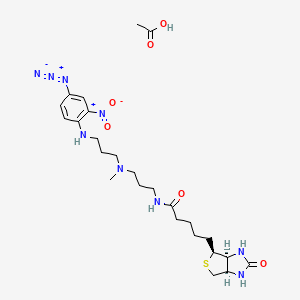
Barium(2+);diiodate;hydrate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Geochemistry
Barium compounds, including Barium(2+); diiodate; hydrate, are naturally present in the environment and can be found in various mineral phases. They play a significant role in environmental geochemistry, particularly in the study of barium’s distribution and bioaccumulation. Research in this field often focuses on understanding the health impacts of barium from both natural and anthropogenic sources .
Health Impact Studies
Barium(2+); diiodate; hydrate is used in health impact studies to assess the potential and proven health effects of barium exposure. These studies are crucial for developing strategies to minimize negative health effects in exposed populations, especially those chronically exposed to moderate and low doses of barium .
Industrial Applications
In the industrial sector, barium compounds are utilized for their unique properties. For instance, they are used in the petroleum industry, steel production, and the manufacturing of semiconductors. Understanding the environmental and health impacts of these applications is essential for occupational safety and public health .
Medical Imaging
Barium(2+); diiodate; hydrate may be used as a contrast agent for radiographs of the gastrointestinal tract. Its application in medical imaging helps in diagnosing various conditions and is a critical area of research for improving imaging techniques and patient safety .
Toxicology and Safety
The toxicological profile of barium compounds is an important area of research. Studies focus on the potential exposure and health hazards of barium, aiming to establish safe levels of exposure and identify at-risk populations, such as the elderly, pregnant women, and children .
Nutritional Studies
Research into the nutritional aspects of barium involves investigating its presence in food and drinking water. While not considered an essential nutrient for humans, it’s important to understand its dietary intake levels and geographical variations to assess its potential biochemical functions .
Biological Functionality
Barium(2+); diiodate; hydrate may also be studied for its potential biological roles in organisms. Some algae, for example, require barium for proper growth. Research in this field explores the possibility of barium playing a regulatory role in both animals and plants .
Environmental Monitoring
Monitoring the levels of barium in the environment, particularly in water bodies, is crucial for assessing the risk of exposure. Barium(2+); diiodate; hydrate can be used as an indicator in environmental monitoring programs to track the presence of barium and its potential ecological impacts .
Safety and Hazards
Mecanismo De Acción
Target of Action
Barium(2+);diiodate;hydrate is an inorganic compound that is under investigation for its potential uses .
Mode of Action
It is known that barium compounds can interact with various biological systems, but the specific interactions of Barium(2+);diiodate;hydrate with its targets are yet to be determined .
Biochemical Pathways
The biochemical pathways affected by Barium(2+);diiodate;hydrate are not fully understoodFuture research is needed to elucidate these aspects .
Propiedades
IUPAC Name |
barium(2+);diiodate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2HIO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEZLZKLXGWZEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH2I2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583723 | |
| Record name | Barium iodate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium(2+);diiodate;hydrate | |
CAS RN |
7787-34-0 | |
| Record name | Barium iodate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)



